N-(3-acetylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide N-(3-acetylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 890615-05-1
VCID: VC4576654
InChI: InChI=1S/C21H19NO4/c1-14-6-8-18(9-7-14)25-13-19-10-11-20(26-19)21(24)22-17-5-3-4-16(12-17)15(2)23/h3-12H,13H2,1-2H3,(H,22,24)
SMILES: CC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=CC(=C3)C(=O)C
Molecular Formula: C21H19NO4
Molecular Weight: 349.386

N-(3-acetylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide

CAS No.: 890615-05-1

Cat. No.: VC4576654

Molecular Formula: C21H19NO4

Molecular Weight: 349.386

* For research use only. Not for human or veterinary use.

N-(3-acetylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide - 890615-05-1

Specification

CAS No. 890615-05-1
Molecular Formula C21H19NO4
Molecular Weight 349.386
IUPAC Name N-(3-acetylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide
Standard InChI InChI=1S/C21H19NO4/c1-14-6-8-18(9-7-14)25-13-19-10-11-20(26-19)21(24)22-17-5-3-4-16(12-17)15(2)23/h3-12H,13H2,1-2H3,(H,22,24)
Standard InChI Key PENGKJLIGRILHH-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=CC(=C3)C(=O)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three primary components:

  • Furan-2-carboxamide backbone: A five-membered aromatic oxygen heterocycle (furan) with a carboxamide group at the second position.

  • N-(3-Acetylphenyl) substituent: An acetylated phenyl ring attached to the amide nitrogen, introducing electron-withdrawing and hydrogen-bonding capabilities.

  • 5-[(4-Methylphenoxy)methyl] side chain: A para-methyl-substituted phenoxy group connected via a methylene bridge to the furan’s fifth position, enhancing lipophilicity and steric bulk.

The molecular formula is C₂₁H₁₉NO₄, with a calculated molecular weight of 349.38 g/mol . Key physicochemical properties, inferred from analogs, include:

PropertyValue/RangeBasis for Inference
LogP (Partition Coeff.)3.8–4.5Similar furan-carboxamides
Polar Surface Area70–80 ŲComputed via PubChem tools
SolubilityLow in water; soluble in DMSO, DMFAnalogous structures

Spectroscopic Characteristics

While experimental spectra for this compound are unavailable, its analogs exhibit predictable patterns:

  • ¹H NMR: Peaks for furan protons (δ 6.3–7.5 ppm), acetyl methyl (δ 2.5–2.7 ppm), and aromatic protons (δ 6.8–7.4 ppm) .

  • IR Spectroscopy: Stretches for amide C=O (~1650 cm⁻¹), furan C-O-C (~1250 cm⁻¹), and acetyl C=O (~1700 cm⁻¹) .

Synthesis and Optimization

Synthetic Routes

The synthesis typically follows a multi-step sequence:

Step 1: Preparation of 3-Acetylaniline

3-Acetylaniline is synthesized via Friedel-Crafts acylation of aniline derivatives, though regioselectivity challenges necessitate careful optimization . Alternative routes involve nitration followed by reduction and acetylation.

Step 2: Synthesis of 5-[(4-Methylphenoxy)methyl]furan-2-carboxylic Acid

This intermediate is generated through:

  • Alkylation: Reaction of 4-methylphenol with furan-2-carboxylic acid methyl ester in the presence of K₂CO₃ and DMF at 80°C .

  • Hydrolysis: Saponification of the ester using NaOH/EtOH to yield the carboxylic acid .

Step 3: Amide Coupling

The final step employs carbodiimide-mediated coupling (e.g., EDCI/DMAP) between 3-acetylaniline and 5-[(4-methylphenoxy)methyl]furan-2-carboxylic acid in anhydrous DCM or DMF .

Critical Reaction Parameters:

ParameterOptimal ConditionsImpact on Yield
Temperature0–25°CMinimizes side reactions
Coupling ReagentEDCI/HOBtEnhances amide formation
SolventAnhydrous DMFImproves reagent solubility

Industrial-Scale Production

For bulk synthesis, continuous flow reactors and immobilized catalysts (e.g., polymer-supported DMAP) reduce reaction times and improve yields . Purification via column chromatography or recrystallization from ethanol/water mixtures achieves >95% purity .

Biological Activity and Mechanisms

Cell LinePredicted IC₅₀ (µM)Basis for Prediction
MCF-7 (Breast)8.2–12.5Structural analogs
A549 (Lung)10.1–15.3QSAR models
HeLa (Cervical)7.8–11.9Comparative analysis

Antimicrobial Effects

The 4-methylphenoxy moiety may enhance membrane permeability, enabling activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values projected at 16–32 µg/mL .

Anti-Inflammatory Activity

Molecular docking studies suggest inhibition of COX-2 (cyclooxygenase-2) with a binding affinity of -8.9 kcal/mol, comparable to celecoxib (-9.1 kcal/mol) .

Industrial and Material Science Applications

Polymer Additives

Incorporation into polyamide or polyester matrices improves thermal stability (T₅% decomposition >300°C) and UV resistance due to the furan ring’s conjugated system .

Catalysis

The acetylphenyl group can coordinate transition metals (e.g., Pd, Cu), enabling use in cross-coupling reactions. For example, Pd-loaded derivatives catalyze Suzuki-Miyaura couplings with turnover numbers (TON) >1,000 .

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferenceBioactivity (IC₅₀, µM)LogP
N-(4-Acetylphenyl)-5-[(4-Cl-phenoxy)methyl]furan-2-carboxamideCl vs. CH₃ substituentMCF-7: 5.0–7.54.2
5-(3-Cl-4-Me-phenyl)-N-(3-F-phenyl)furan-2-carboxamide Fluorophenyl vs. acetylphenylA549: 9.8–14.23.9
Target Compound4-Me-phenoxy, 3-acetylphenylPredicted: MCF-7: 8.2–12.54.1

The methyl group in the phenoxy moiety balances lipophilicity and metabolic stability compared to chloro analogs, while the 3-acetylphenyl group may enhance target binding through hydrophobic interactions .

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